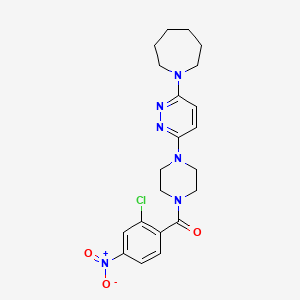
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C21H25ClN6O3 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Structural and Molecular Analysis
A study by Eckhardt et al. (2020) focused on the structural characterization of a similar compound, which is a side product in the synthesis of a new class of anti-tuberculosis drug candidates. This research emphasizes the importance of understanding the molecular structure of such compounds for drug development (Eckhardt et al., 2020).
2. Anticancer and Antituberculosis Potential
A related compound was synthesized and evaluated for its anticancer and antituberculosis activities. Some of the synthesized derivatives showed significant activity against tuberculosis and cancer cells, highlighting the potential therapeutic applications of such compounds (Mallikarjuna et al., 2014).
3. Anticonvulsant Properties
Georges et al. (1989) investigated the crystal structures of three anticonvulsant compounds with structural similarities. This study provides insight into the potential use of such compounds in the treatment of convulsive disorders (Georges et al., 1989).
4. Antimicrobial Activity
Patel et al. (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives. The results showed variable and modest activity against bacteria and fungi, suggesting the potential for these compounds in antimicrobial therapies (Patel et al., 2011).
5. Anti-Diabetic Drug Development
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines for anti-diabetic medication development. These compounds were evaluated for their Dipeptidyl peptidase-4 inhibition potentials, showing promise as anti-diabetic drugs (Bindu et al., 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
The compound interacts with the bacterium, inhibiting its growth and proliferation .
Biochemical Pathways
The compound likely affects the biochemical pathways that are essential for the survival and replication of Mycobacterium tuberculosis .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Some of the most active compounds were found to be more active with IC90 values ranging from 3.73 to 4.00 μM .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c22-18-15-16(28(30)31)5-6-17(18)21(29)27-13-11-26(12-14-27)20-8-7-19(23-24-20)25-9-3-1-2-4-10-25/h5-8,15H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSOMAWPHNFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)
![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)
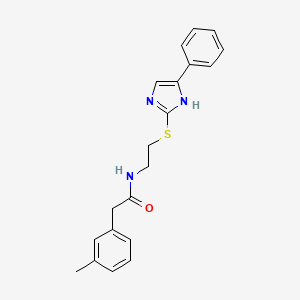

![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)
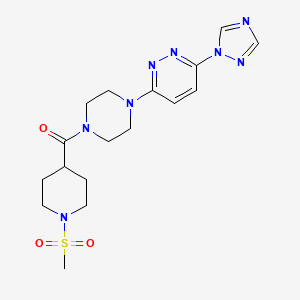
![1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2480781.png)


![7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2480786.png)
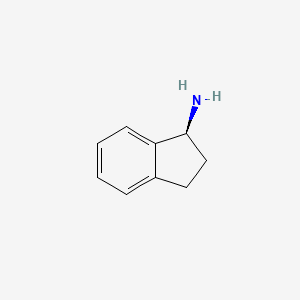
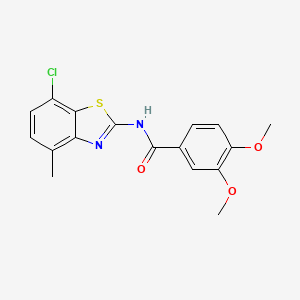
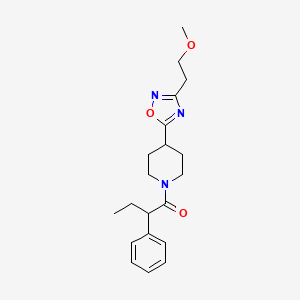
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)
